(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one
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Overview
Description
(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 4-methylphenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds like ethyl carbamate and methyl carbamate.
Benzothiazolone derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.
Uniqueness
(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
199173-11-0 |
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Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C8H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-6-2-4-7(5-3-6)9-8(10)11/h3-6H,2,7H2,1H3;2-5,9H,1H3,(H,10,11) |
InChI Key |
PRUMLYNPEMGVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.CC1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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